molecular formula C7H8ClN3 B2424897 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride CAS No. 2173991-69-8

4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride

Cat. No.: B2424897
CAS No.: 2173991-69-8
M. Wt: 169.61
InChI Key: ULYIAPUXACIQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, and catalysts such as palladium on carbon or nickel . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors in biological systems, leading to various effects such as inhibition of enzyme activity or modulation of receptor function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-cyclopropyl-1H-imidazole-2-carbonitrile hydrochloride can be compared with other imidazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties compared to other imidazole derivatives .

Properties

IUPAC Name

5-cyclopropyl-1H-imidazole-2-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-3-7-9-4-6(10-7)5-1-2-5;/h4-5H,1-2H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYIAPUXACIQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(N2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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